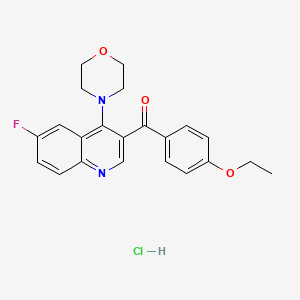
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with multiple substituents, including an ethoxybenzoyl group, a fluorine atom, and a morpholin-4-yl group, making it a versatile molecule for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of automated synthesis platforms and high-throughput screening methods can help optimize reaction conditions and improve yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Addition: Formation of halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride can be utilized as a probe to study biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Wirkmechanismus
The mechanism by which 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
3-(4-Ethoxybenzoyl)-6-fluoroquinoline hydrochloride
Uniqueness: 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethoxybenzoyl and fluorine groups enhances its reactivity and potential for further functionalization, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWEDGUXXHGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2556431.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2556432.png)

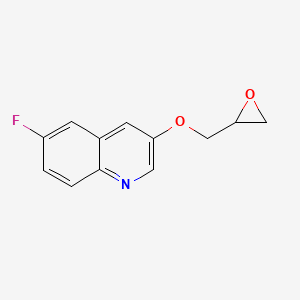
![4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide](/img/structure/B2556437.png)
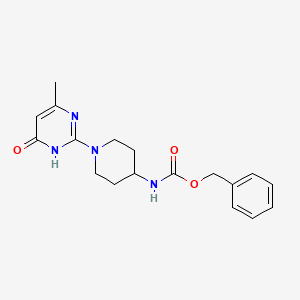
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
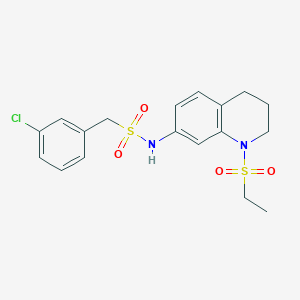
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
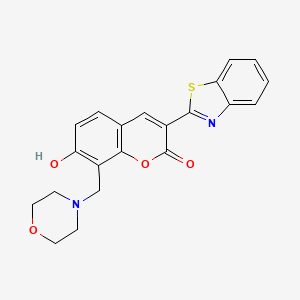
![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)
